molecular formula C10H12ClN2O5P B12800446 (2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide CAS No. 20933-92-0

(2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide

Cat. No.: B12800446
CAS No.: 20933-92-0
M. Wt: 306.64 g/mol
InChI Key: QQVBDURDWCTDJS-UHFFFAOYSA-N
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Description

(2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide is a complex organophosphorus compound It is characterized by the presence of a phosphinan ring, a chloroaniline group, and an azane oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide typically involves the reaction of 3-chloroaniline with a phosphinic acid derivative under controlled conditions. The reaction is carried out in the presence of a suitable oxidizing agent to introduce the oxido group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxido groups.

    Reduction: Reduction reactions can convert the oxido group to a hydroxyl group.

    Substitution: The chloroaniline group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxido groups, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine

The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of diseases where enzyme inhibition is beneficial. Its unique structure allows for selective targeting of specific enzymes, reducing the risk of side effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition. The exact mechanism depends on the specific enzyme and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    (2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide: Unique due to its specific combination of functional groups.

    (2-(3-Bromoanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide: Similar structure but with a bromo group instead of a chloro group.

    (2-(3-Fluoroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide: Contains a fluoro group, leading to different reactivity and properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it valuable for various applications, from synthetic chemistry to drug development.

Properties

CAS No.

20933-92-0

Molecular Formula

C10H12ClN2O5P

Molecular Weight

306.64 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-methyl-5-nitro-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine

InChI

InChI=1S/C10H12ClN2O5P/c1-10(13(14)15)6-17-19(16,18-7-10)12-9-4-2-3-8(11)5-9/h2-5H,6-7H2,1H3,(H,12,16)

InChI Key

QQVBDURDWCTDJS-UHFFFAOYSA-N

Canonical SMILES

CC1(COP(=O)(OC1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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